5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one
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Overview
Description
5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring fused with a pyrimidine ring, both of which are substituted with trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C, yielding the desired compound in moderate to good yields (45-60%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities and potential therapeutic applications.
Trifluoromethyl-substituted pyrimidines: These compounds have similar functional groups and are used in various chemical and biological applications.
Uniqueness
5-(Pyridin-1(2H)-yl)-2,6-bis(trifluoromethyl)pyrimidin-4(5H)-one is unique due to the combination of its pyridine and pyrimidine rings with trifluoromethyl substitutions. This unique structure imparts distinct chemical properties, making it a valuable compound for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H7F6N3O |
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Molecular Weight |
311.18 g/mol |
IUPAC Name |
5-(2H-pyridin-1-yl)-2,6-bis(trifluoromethyl)-5H-pyrimidin-4-one |
InChI |
InChI=1S/C11H7F6N3O/c12-10(13,14)7-6(20-4-2-1-3-5-20)8(21)19-9(18-7)11(15,16)17/h1-4,6H,5H2 |
InChI Key |
HABVPWJGSDMGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CN1C2C(=NC(=NC2=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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